3-[(Ethylsulfonyl)methyl]cyclobutanol
Description
3-[(Ethylsulfonyl)methyl]cyclobutanol is a synthetic organic compound featuring a cyclobutanol core substituted with an ethylsulfonylmethyl group at the 3-position. The cyclobutanol ring introduces significant ring strain due to its four-membered structure, which can influence reactivity and conformational stability.
Properties
Molecular Formula |
C7H14O3S |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
3-(ethylsulfonylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O3S/c1-2-11(9,10)5-6-3-7(8)4-6/h6-8H,2-5H2,1H3 |
InChI Key |
JCAFYHHZXNQXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CC(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfonyl)methyl]cyclobutanol typically involves the reaction of cyclobutanone with ethylsulfonylmethyl magnesium bromide, followed by hydrolysis. The reaction conditions include:
Cyclobutanone: Starting material
Ethylsulfonylmethyl magnesium bromide: Grignard reagent
Hydrolysis: Using aqueous acid to obtain the final product
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylsulfonyl)methyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives
Reduction: Production of cyclobutanol or cyclobutane derivatives
Substitution: Generation of various substituted cyclobutanol compounds
Scientific Research Applications
3-[(Ethylsulfonyl)methyl]cyclobutanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfonyl)methyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group on the cyclobutane ring can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Comparison with Similar Compounds
Comparison with Sulfonyl-Containing Agrochemical Derivatives
Structural and Functional Analysis
The ethylsulfonyl group is a common feature in agrochemicals due to its stability and reactivity. Key comparisons include:
Key Differences :
- Core Structure: The cyclobutanol core in the target compound is smaller and more strained than the pyridine or triazine systems in agrochemical analogs. This may limit its bioavailability or systemic mobility in biological systems.
- Functional Group Positioning : The ethylsulfonyl group in thifensulfuron-methyl is integral to its sulfonamide herbicidal activity, whereas in the target compound, it is a substituent, suggesting different mechanistic pathways.
Comparison with Cyclobutanol Structural Analogs
Substituent Effects on Properties
Substituents on cyclobutanol significantly alter physicochemical properties:
Key Insights :
- Polarity : The ethylsulfonyl group increases water solubility compared to the lipophilic silanyloxy group, which is typically used for temporary protection in organic synthesis.
- Stability : The silanyloxy analog is prone to hydrolysis under acidic/basic conditions, whereas the ethylsulfonyl group offers greater chemical inertness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
